molecular formula C9H11NO2 B3191138 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone CAS No. 52093-42-2

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone

Cat. No.: B3191138
CAS No.: 52093-42-2
M. Wt: 165.19 g/mol
InChI Key: BDLRAEZKFVYJPW-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone is an organic compound with the molecular formula C9H11NO2 It is known for its unique structure, which includes a hydroxyphenyl group and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone typically involves the reaction of 3-hydroxyacetophenone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

3-Hydroxyacetophenone+MethylamineThis compound\text{3-Hydroxyacetophenone} + \text{Methylamine} \rightarrow \text{this compound} 3-Hydroxyacetophenone+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can further purify the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-hydroxyphenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methylamino group can influence the compound’s pharmacokinetics and pharmacodynamics. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)ethanone: Similar structure but with an additional hydroxy group.

    3-Hydroxyacetophenone: Lacks the methylamino group.

    1-(3-Hydroxyphenyl)ethanone: Lacks the methylamino group.

Uniqueness

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone is unique due to the presence of both the hydroxyphenyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLRAEZKFVYJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52093-42-2
Record name Phenylephrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52093-42-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4FM912JTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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